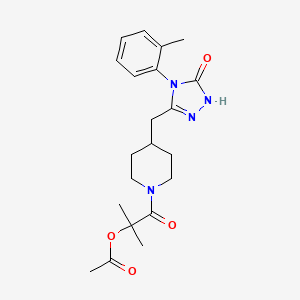![molecular formula C14H15BrFN3O B2970031 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine CAS No. 2379950-03-3](/img/structure/B2970031.png)
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as BFP-2 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of BFP-2 is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. BFP-2 has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the cell cycle progression. BFP-2 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
BFP-2 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BFP-2 has also been shown to reduce inflammation in animal models. In addition, BFP-2 has been shown to have a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFP-2 has several advantages for lab experiments. It is a highly potent compound that can be used at low concentrations. BFP-2 is also stable in solution and can be stored for long periods of time. However, BFP-2 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in some experiments. In addition, BFP-2 has a short half-life in vivo, which can limit its effectiveness in animal models.
Direcciones Futuras
There are several future directions for the study of BFP-2. One direction is to study the potential use of BFP-2 as an anti-cancer agent. BFP-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its effectiveness in humans. Another direction is to study the potential use of BFP-2 as an anti-inflammatory agent. BFP-2 has been shown to reduce inflammation in animal models, and further studies are needed to determine its effectiveness in humans. Finally, future studies should focus on optimizing the synthesis method of BFP-2 to improve its solubility and half-life in vivo.
Conclusion:
In conclusion, BFP-2 is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. BFP-2 has shown promise as an anti-cancer and anti-inflammatory agent, and further studies are needed to determine its effectiveness in humans.
Métodos De Síntesis
The synthesis of BFP-2 is a complex process that involves several steps. The starting material for the synthesis is 2-fluoroacetophenone, which is reacted with 2-methoxypropylamine to form an imine intermediate. This intermediate is then reacted with 5-bromo-2-chloropyrimidine to form BFP-2. The final product is purified using column chromatography to obtain a high purity compound.
Aplicaciones Científicas De Investigación
BFP-2 has been studied for its potential applications in medicine. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BFP-2 has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
5-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O/c1-14(20-2,11-5-3-4-6-12(11)16)9-19-13-17-7-10(15)8-18-13/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPBHUTUXQITSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=C(C=N1)Br)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)
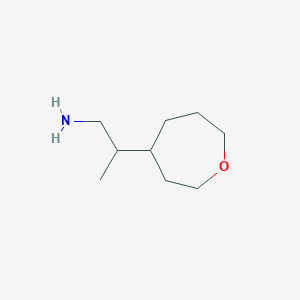
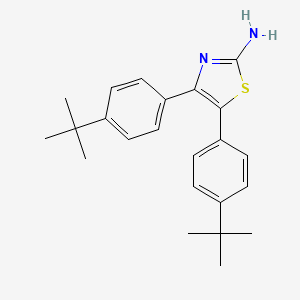
![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)
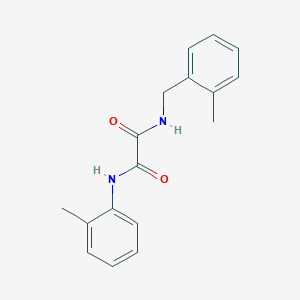
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)
![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)
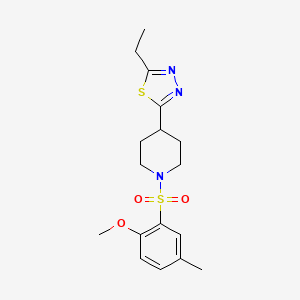
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)
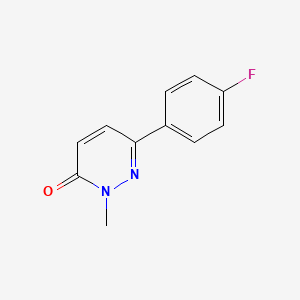
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)
![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)

